molecular formula C14H15N3S B11361381 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11361381
M. Wt: 257.36 g/mol
InChI Key: HYAHKKPXCZWKAE-UHFFFAOYSA-N
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Description

2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its fused imidazo-thiadiazole ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones in the presence of a base, leading to the formation of the imidazo-thiadiazole ring system . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the phenyl ring or the imidazo-thiadiazole ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In the context of its anticancer activity, this compound has been shown to inhibit the EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival . By binding to the active site of EGFR, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cancer cell growth and inducing apoptosis.

Comparison with Similar Compounds

2-Isobutyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

2-(2-methylpropyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15N3S/c1-10(2)8-13-16-17-9-12(15-14(17)18-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

HYAHKKPXCZWKAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C=C(N=C2S1)C3=CC=CC=C3

Origin of Product

United States

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